molecular formula C13H11ClN2O2S B11591926 4-chloro-N'-[(thiophen-2-ylacetyl)oxy]benzenecarboximidamide

4-chloro-N'-[(thiophen-2-ylacetyl)oxy]benzenecarboximidamide

Cat. No.: B11591926
M. Wt: 294.76 g/mol
InChI Key: AUTVACUUHKYOTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-[AMINO(4-CHLOROPHENYL)METHYLIDENE]AMINO 2-(THIOPHEN-2-YL)ACETATE is a complex organic compound that features both aromatic and heterocyclic components. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both a chlorophenyl group and a thiophene ring suggests that it may exhibit unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[AMINO(4-CHLOROPHENYL)METHYLIDENE]AMINO 2-(THIOPHEN-2-YL)ACETATE typically involves the condensation of 4-chlorobenzaldehyde with thiophene-2-acetic acid in the presence of an amine catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imine group, converting it into an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-[AMINO(4-CHLOROPHENYL)METHYLIDENE]AMINO 2-(THIOPHEN-2-YL)ACETATE is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used as a probe to study enzyme interactions and binding affinities. Its aromatic and heterocyclic nature makes it a suitable candidate for investigating the mechanisms of various biological processes.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic properties. The presence of the chlorophenyl and thiophene groups suggests that it may exhibit bioactivity, making it a candidate for drug development.

Industry

In the industrial sector, (Z)-[AMINO(4-CHLOROPHENYL)METHYLIDENE]AMINO 2-(THIOPHEN-2-YL)ACETATE can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (Z)-[AMINO(4-CHLOROPHENYL)METHYLIDENE]AMINO 2-(THIOPHEN-2-YL)ACETATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (Z)-[AMINO(4-CHLOROPHENYL)METHYLIDENE]AMINO 2-(THIOPHEN-2-YL)ACETATE stands out due to the presence of both a chlorophenyl group and a thiophene ring. This combination of functional groups imparts unique chemical and physical properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C13H11ClN2O2S

Molecular Weight

294.76 g/mol

IUPAC Name

[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 2-thiophen-2-ylacetate

InChI

InChI=1S/C13H11ClN2O2S/c14-10-5-3-9(4-6-10)13(15)16-18-12(17)8-11-2-1-7-19-11/h1-7H,8H2,(H2,15,16)

InChI Key

AUTVACUUHKYOTB-UHFFFAOYSA-N

Isomeric SMILES

C1=CSC(=C1)CC(=O)O/N=C(/C2=CC=C(C=C2)Cl)\N

Canonical SMILES

C1=CSC(=C1)CC(=O)ON=C(C2=CC=C(C=C2)Cl)N

solubility

5.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.